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Compound of Interest

2-(2-Chlorophenyl)-4,5-diphenyl-
Compound Name:
1H-imidazole

Cat. No.: B161296

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(2-Chlorophenyl)-4,5-
diphenyl-1H-imidazole and Its Analogs

This guide provides a comprehensive overview of the methodologies and data interpretation
involved in the crystal structure analysis of imidazole derivatives, with a specific focus on 2-(2-
Chlorophenyl)-4,5-diphenyl-1H-imidazole and structurally related compounds. This
document is intended for researchers, scientists, and professionals in the field of drug
development who are interested in the detailed structural characterization of these molecules.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that form the core
structure of many biologically active molecules and pharmaceuticals. Their therapeutic
properties, which include anti-inflammatory, antimicrobial, and anticancer activities, are
intrinsically linked to their three-dimensional structure.[1][2] X-ray crystallography is the most
definitive method for determining the precise atomic arrangement within a crystal, providing
crucial insights into intermolecular interactions that govern the stability and activity of these
compounds. This guide will delve into the experimental and computational techniques used to
elucidate the crystal structure of imidazole-based compounds.

Synthesis of Imidazole Derivatives
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The synthesis of 2,4,5-trisubstituted imidazole derivatives is often achieved through a one-pot
condensation reaction. For instance, the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-
imidazole involves the reaction of benzil, 4-chlorobenzaldehyde, and ammonium acetate in
glacial acetic acid. The mixture is typically refluxed for several hours, followed by precipitation
and recrystallization to yield the final product.[1]

Experimental Protocols

A generalized workflow for the crystal structure analysis of imidazole derivatives is outlined
below. This process is based on established methodologies reported for similar compounds.[3]
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Synthesis & Crystal Growth
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Recrystallization from a suitable solvent (e.g., ethanol, acetone)
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Slow evaporation to obtain single crystals
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Structure solution by direct methods (e.g., SHELXS97)

'

Full-matrix least-squares refinement (e.g., SHELXL97)
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Figure 1: Experimental workflow for crystal structure analysis.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b161296?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the purified compound.[3] Common solvents used for this purpose include
acetone and ethanol.[1][3] The quality of the crystal is paramount for obtaining high-resolution
diffraction data.

X-ray Data Collection

A selected single crystal is mounted on a diffractometer, and X-ray intensity data are collected
at a controlled temperature, often room temperature (293 K).[3] MoKa radiation (A = 0.71073 A)
is commonly used as the X-ray source.[3][4] The collected data are then processed, which
includes corrections for Lorentz and polarization effects.

Structure Solution and Refinement

The crystal structure is solved using direct methods, which are computational techniques that
phase the diffraction data to generate an initial electron density map. Software packages like
SHELXS97 are frequently used for this purpose.[3] The initial structural model is then refined
by a full-matrix least-squares method using programs such as SHELXL97.[3] In this iterative
process, the atomic coordinates and thermal parameters are adjusted to minimize the
difference between the observed and calculated structure factors. Hydrogen atoms are typically
placed in geometrically calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The results of a crystal structure analysis are summarized in a set of crystallographic data. The
following tables present representative data for analogs of 2-(2-Chlorophenyl)-4,5-diphenyl-
1H-imidazole.

Table 1: Crystal Data and Structure Refinement Details for Imidazole Derivatives.
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Parameter

4-(2-(4-
chlorophenyl)-4,5-
diphenyl-1H-
imidazol-1-yl)-...[3]

1-[2-(4-
chlorophenyl)-4,5-
diphenyl-1H-
imidazol-1-
yl]propan-2-ol[5]

2-(4-
chlorophenyl)-1,4,5
-triphenyl-(1H)-
imidazole[4][6]

Empirical Formula C32H25CIN4O C24H21CIN20 C27H19CIN2
Formula Weight 517.02 388.89 420.92
Crystal System Monoclinic Monoclinic Triclinic
Space Group P2i/c P2i/c P-1
a (A) 7.7847(7) 16.513(5) 10.2102(3)
b (A) 17.5077(14) 9.539(5) 10.3193(4)
c (A 19.8332(19) 26.571(5) 11.2040(4)
a(®) 90 90 83.116(3)
B () 92.783(8) 106.633(5) 86.022(3)
vy (©) 90 90 66.348(3)
Volume (A3) 2700.3(4) 4012(3) 1073.23(6)
z 4 8 2
Calculated Density

1.270 1.287 1.259
(g/cm?)
Absorption Coeff.

0.180 0.212 0.194
(mm~1)
F(000) 1080 1632 424
Reflections Collected 9883 19163 Not specified
Independent

] 4705 7058 3777

Reflections
Final R indices R1 =0.085, wR2 = R1 =0.0579, wR2 = R1 =0.0406, wR2 =
[1>2a(1)] 0.1863 0.1348 0.1104
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Goodness-of-fit on F2 Not specified 1.026 1.001

Spectroscopic and Physicochemical
Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods
are essential for characterizing the compound in solution and confirming its identity.

Table 2: Spectroscopic Data for 2-(Aryl)-4,5-diphenyl-1H-imidazole Derivatives.

Compound 'H NMR (o, ppm) 13C NMR (0, ppm) FT-IR (cm™?)
12.64 (s, 1H), 7.81-
143.1, 136.5, 134.8, 3415, 2951, 2826,
7.80 (m, 1H), 7.62-
2-(2- 131.3, 131.2, 130.6, 1601, 1440, 1392,
7.60 (m, 1H), 7.55-
Chlorophenyl)-4,5- 129.9, 129.8, 129.7, 1315, 1196, 1128,
_ D 7.42 (m, 8H), 7.38-
diphenyl-1H-imidazole 128.3, 127.9, 127.4, 1038, 966, 907, 763,
7.29 (m, 3H), 7.23
126.9, 126.3[7] 691[7]
(dd, 1H)[7]
144.8, 137.8, 135.4, 3439, 3060, 1599,
2-(4- 12.81 (br, 1H), 8.11 133.3, 131.3, 129.5, 1498, 1485, 1451,
Chlorophenyl)-4,5- (d, 2H), 7.22-7.57 (m,  129.3, 129.2, 128.9, 1325, 1130, 1090,
diphenyl-1H-imidazole ~ 12H)[8] 128.7, 128.4, 127.6, 971, 829, 765, 731,
127.4, 127.1[8] 696, 601[8]

Table 3: Physicochemical Properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Property Value

Molecular Formula C21H15CIN2[9]

Molecular Weight 330.8 g/mol [9]

Melting Point 212-214 °C[7]

IUPAC Name 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole[9]
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Computational Analysis

Computational quantum chemistry provides valuable insights into the electronic and structural

properties of molecules, complementing experimental data.

Final Crystallographic Information File (CIF)

Initial Molecular Structure

Density Functio*al Theory (DFT) Hirshfeld Suiace Analysis
Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Generation of Hirshfeld Surface
Frequency Calculations 2D Fingerprint Plots
Electronic Properties (HOMO, LUMO, Band Gap) Analysis of Intermolecular Interactions
v v
molecular_properties packing_analysis

Click to download full resolution via product page

Figure 2: Workflow for computational analysis of crystal structures.

Density Functional Theory (DFT)

DFT calculations are employed to optimize the molecular geometry and to determine various
electronic properties.[10] Functionals such as B3LYP with appropriate basis sets (e.g., 6-
311++G(d,p)) are commonly used.[11] These calculations can predict reactivity indices,
electronic transition band gaps, and the density of states, which are crucial for understanding
the potential applications of the material in electronics and nonlinear optics.[10]
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Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular
interactions within a crystal.[10] By mapping properties onto this surface, one can identify and
analyze different types of non-covalent interactions, such as N-H---N hydrogen bonds and
weaker C-H---1t or Cl---H interactions, which play a significant role in the stabilization of the
crystal packing.[10]

Conclusion

The structural analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole and its analogs
through a combination of single-crystal X-ray diffraction, spectroscopy, and computational
methods provides a detailed understanding of their molecular architecture and intermolecular
interactions. This knowledge is fundamental for establishing structure-activity relationships and
for the rational design of new imidazole-based therapeutic agents. The methodologies and data
presented in this guide offer a comprehensive framework for researchers engaged in the
structural characterization of these important heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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